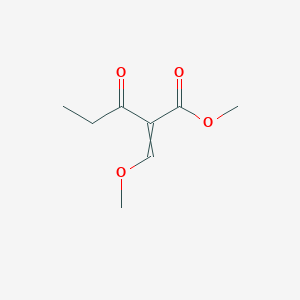
Methyl 2-(methoxymethylidene)-3-oxopentanoate
Cat. No. B8668865
Key on ui cas rn:
125500-76-7
M. Wt: 172.18 g/mol
InChI Key: AUNZMVTVNQSEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05089504
Procedure details


A mixture of methyl propionylacetate (112.2 g, 0.86 mol), trimethyl orthoformate (188 ml, 1.72 mol) and acetic anhydride (81 ml, 0.86 mol) was heated at reflux for 17 hours, then the volatile material removed in vacuo, finally at 70°/0.3mm. The residue was predominantly methyl 2-propanoyl-3-methoxyacrylate, and was used without further purification.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:5][C:6]([O:8][CH3:9])=[O:7])(=[O:4])[CH2:2][CH3:3].[CH:10](OC)(OC)[O:11][CH3:12].C(OC(=O)C)(=O)C>>[C:1]([C:5](=[CH:10][O:11][CH3:12])[C:6]([O:8][CH3:9])=[O:7])(=[O:4])[CH2:2][CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
112.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
188 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
81 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 17 hours
|
|
Duration
|
17 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatile material removed in vacuo, finally at 70°/0.3mm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was used without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)(=O)C(C(=O)OC)=COC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
